molecular formula C10H19ClN2O2 B13107825 Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride

Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride

Cat. No.: B13107825
M. Wt: 234.72 g/mol
InChI Key: IFRQZAIOWPIKAN-PAFGHYSMSA-N
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Description

Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[310]hexan-6-yl)carbamatehydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a bicyclic precursor under controlled conditions. The reaction is often carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Cold-chain transportation is sometimes required to maintain the integrity of the compound during storage and distribution .

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions are usually carried out under controlled conditions to ensure the desired product formation. For example, oxidation reactions may require anhydrous conditions and low temperatures, while reduction reactions might be performed at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride is unique due to its specific bicyclic structure and the presence of both carbamate and hydrochloride functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8;/h6-8,11H,4-5H2,1-3H3,(H,12,13);1H/t6-,7+,8?;

InChI Key

IFRQZAIOWPIKAN-PAFGHYSMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CNC2.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CNC2.Cl

Origin of Product

United States

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